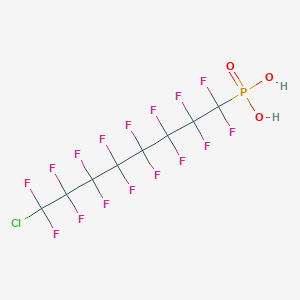![molecular formula C9H14F2 B15290398 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and two methyl groups attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane typically involves the use of photochemistry and cycloaddition reactions. One approach is the [2 + 2] cycloaddition of suitable precursors under UV light, which allows for the formation of the bicyclic structure . Another method involves the use of difluorocyclopropenes and cyclopropylanilines under blue LED irradiation, which provides good yields and high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and photochemical reactors could be potential approaches for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions, which can influence its reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can be advantageous in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
- (3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acetaldehyde
Uniqueness
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased electronegativity, enhanced stability, and potential for specific interactions with biological targets. The compound’s structure also allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H14F2 |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
2,2-difluoro-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14F2/c1-8(2)6-3-4-7(5-6)9(8,10)11/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RCVSBBQAJOFXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
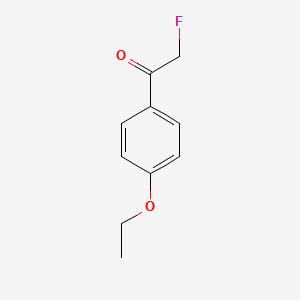
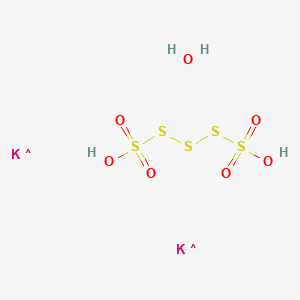
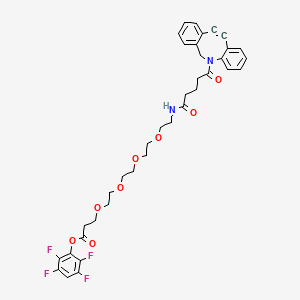
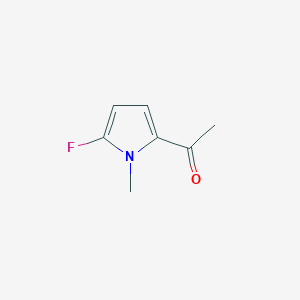
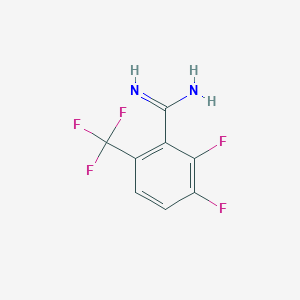
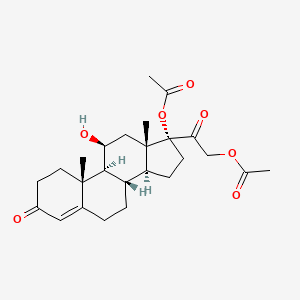
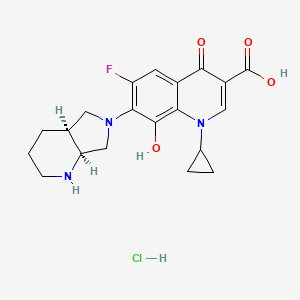
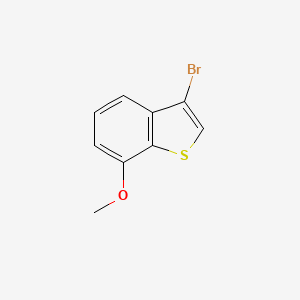
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

